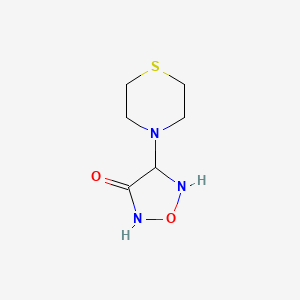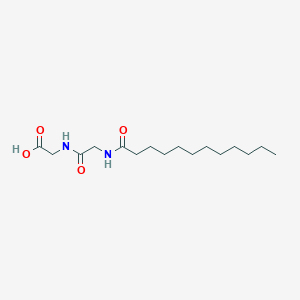
Glycine, N-(1-oxododecyl)glycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(1-oxododecyl)glycyl- is a compound with the chemical formula C16H30N2O4 and a molecular weight of 314.42 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a dodecyl (12-carbon) chain attached to the glycine molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxododecyl)glycyl- typically involves the acylation of glycine with a dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Glycine, N-(1-oxododecyl)glycyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Glycine, N-(1-oxododecyl)glycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and glycine derivatives.
Reduction: Dodecanol and glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-(1-oxododecyl)glycyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and cosmetics.
作用机制
The mechanism of action of Glycine, N-(1-oxododecyl)glycyl- involves its surfactant properties, which allow it to reduce surface tension and form micelles. This property is crucial in its role as an emulsifying agent. The compound interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic molecules .
相似化合物的比较
Similar Compounds
Sodium Lauroyl Sarcosinate: Similar in structure but contains a sodium salt instead of a glycine derivative.
N-Lauroylsarcosine: Another surfactant with a similar dodecyl chain but different functional groups.
Sodium Lauryl Sulfate: A widely used surfactant with a similar long-chain structure but different chemical properties.
Uniqueness
Glycine, N-(1-oxododecyl)glycyl- is unique due to its specific combination of glycine and a long dodecyl chain, which imparts distinct surfactant properties. This combination makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .
属性
CAS 编号 |
56217-78-8 |
|---|---|
分子式 |
C16H30N2O4 |
分子量 |
314.42 g/mol |
IUPAC 名称 |
2-[[2-(dodecanoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14(19)17-12-15(20)18-13-16(21)22/h2-13H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI 键 |
ZMXUPLNMYABPEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


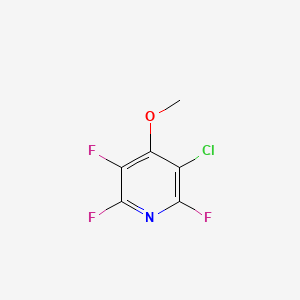
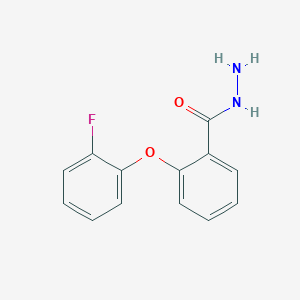
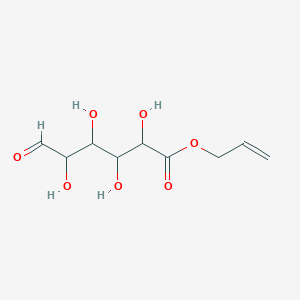

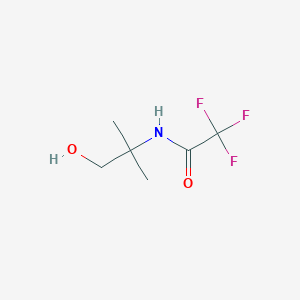
![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
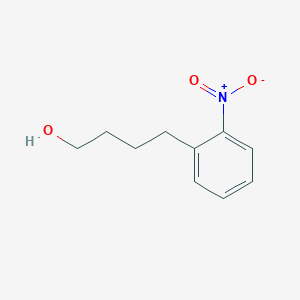
![2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12064221.png)
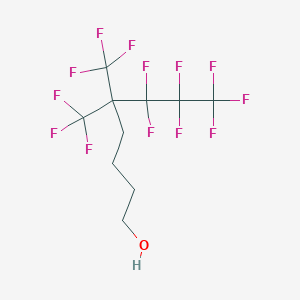


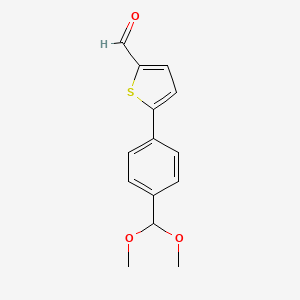
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)
